molecular formula C12H13F4N B7972634 N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine

N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine

Cat. No.: B7972634
M. Wt: 247.23 g/mol
InChI Key: ZBLGDOCRGFJGPK-UHFFFAOYSA-N
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Description

N-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine is a fluorinated amine derivative characterized by a cyclobutane ring linked to a benzyl group substituted with fluorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The cyclobutane moiety introduces moderate ring strain and conformational rigidity, while the electron-withdrawing trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4N/c13-10-5-8(7-17-11-2-1-3-11)4-9(6-10)12(14,15)16/h4-6,11,17H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLGDOCRGFJGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC(=CC(=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzyl chloride with cyclobutanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reductive Amination

This reaction enables the formation of secondary/tertiary amines through carbonyl intermediates. For N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine:

  • Conditions : Sodium triacetoxyborohydride (NaB(OAc)₃H) or sodium cyanoborohydride (NaBH₃CN) in trifluoroacetic acid (TFA) .

  • Example : Reacting with ketones/aldehydes (e.g., acetylacetone) yields substituted amines.

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by the amine and subsequent hydride transfer (Figure 1).

Table 1: Reductive Amination Parameters

SubstrateReducing AgentSolventYield (%)Reference
AcetophenoneNaBH₃CNTFA/DCM78
FormaldehydeNaB(OAc)₃HTHF85

Acylation Reactions

The primary amine reacts with acyl chlorides or anhydrides:

  • Conditions : Base (e.g., NaOH) with phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) in dichloromethane .

  • Example : Acetylation with acetyl chloride produces N-acetyl-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine .

  • Side Reactions : Over-acylation is mitigated by using bulky acyl groups or steric hindrance from the cyclobutyl ring.

Oxidation Reactions

The amine group can undergo oxidation under controlled conditions:

  • Oxidants : Osmium tetroxide (OsO₄)/sodium periodate (NaIO₄) in dioxane/water mixtures .

  • Products : Nitro derivatives or imines, depending on stoichiometry.

  • Kinetics : Electron-withdrawing CF₃ groups slow oxidation rates compared to non-fluorinated analogs .

Palladium-Catalyzed Cross-Coupling

The aromatic fluorine substituent participates in Stille/Suzuki couplings:

  • Conditions : Pd(PPh₃)₄ in toluene/acetonitrile under microwave irradiation .

  • Example : Coupling with arylboronic acids introduces substituents at the 3-fluoro position (limited by steric hindrance from CF₃) .

Table 2: Cross-Coupling Outcomes

PartnerCatalystSolventProduct Yield (%)Reference
Phenylboronic acidPd(dba)₂Toluene62
VinylstannanePd(PPh₃)₄Acetonitrile55

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

  • Conditions : Acidic (HCl/1,4-dioxane) or basic (K₂CO₃/DMF) media .

  • Example : Reaction with ethyl chloroformate yields a six-membered lactam via nucleophilic attack at the carbonyl carbon.

Acid-Base Behavior

  • pKa : Estimated at 4.9–5.2 (amine group) due to electron-withdrawing CF₃ and fluorine .

  • Solubility : Increased in polar aprotic solvents (DMF, DMSO) but reduced in hexanes .

Stability Profile

  • Thermal Stability : Decomposes above 200°C, releasing HF and CF₃ radicals .

  • Light Sensitivity : Degrades under UV light via C–F bond cleavage (monitored by HPLC) .

Key Mechanistic Insights

  • Steric Effects : The cyclobutyl group hinders reactions at the amine nitrogen, favoring para-substitution on the aromatic ring .

  • Electronic Effects : CF₃ groups deactivate the benzene ring, making electrophilic substitutions (e.g., nitration) non-viable without directing groups .

For synthetic protocols, refer to patents and peer-reviewed methodologies . Experimental validation is advised due to variability in yields under scaled conditions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C12H14F3N
  • Molecular Weight: 229.24 g/mol
  • CAS Number: 1249607-24-6
  • IUPAC Name: N-{[3-(trifluoromethyl)phenyl]methyl}cyclobutanamine

The presence of fluorine atoms in its structure enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

Scientific Research Applications

  • Medicinal Chemistry
    • Antidepressant Activity: Research indicates that compounds with similar structures exhibit potential antidepressant effects by modulating neurotransmitter systems. The cyclobutane ring may contribute to unique binding interactions with serotonin receptors, warranting further investigation into its pharmacological properties.
    • Anticancer Properties: Preliminary studies suggest that N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.
  • Neuropharmacology
    • The compound's ability to cross the blood-brain barrier makes it suitable for exploring neuroactive properties. Its effect on neuroreceptors could provide insights into new treatments for neurological disorders.
  • Fluorinated Drug Design
    • As an organofluorine compound, it serves as a model for designing new fluorinated drugs that can improve bioavailability and selectivity. Fluorination often enhances the pharmacokinetic properties of drugs, making this compound a key focus in drug design studies.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of cyclobutylamines, revealing that modifications at the phenyl ring significantly altered their activity on serotonin receptors. The trifluoromethyl substitution was found to enhance binding affinity, suggesting that this compound could be developed as a novel antidepressant.

CompoundBinding Affinity (Ki, nM)Activity
Compound A50Moderate
This compound20High

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis
HeLa (Cervical Cancer)10Cell Cycle Arrest

Mechanism of Action

The mechanism of action of N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

a) N-{[3-Fluoro-5-(Trifluoromethyl)Phenyl]Methyl}(Methyl)Amine
  • Structure : Shares the same benzyl backbone but replaces the cyclobutanamine with a methylamine group.
  • Key Differences : Reduced steric bulk and conformational flexibility due to the absence of the cyclobutane ring. The methylamine group may lower binding affinity in systems requiring rigid positioning .
b) N-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Methyl)Cyclopropanamine
  • Structure : Cyclopropane ring instead of cyclobutane; pyridine replaces the benzene ring.
  • Key Differences: Cyclopropane’s higher ring strain may lead to increased reactivity.
c) Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
  • Structure : Benzamide with trifluoromethyl and isopropoxy substituents.
  • Key Differences : The amide functional group enables hydrogen bonding, which is absent in the target compound’s amine. Flutolanil’s pesticidal activity highlights the role of trifluoromethyl groups in agrochemical efficacy .

Ring System and Conformational Effects

Compound Ring Structure Ring Strain Functional Group Molecular Weight (g/mol) Potential Applications
Target Compound Cyclobutane Moderate Amine ~265 (estimated) Agrochemicals, Pharmaceuticals
N-{[3-Fluoro-5-(CF₃)Phenyl]Methyl}Methylamine None N/A Amine ~223 (CAS 1093079-61-8) Intermediate synthesis
Cyclopropanamine Analog Cyclopropane High Amine ~280 (estimated) Drug discovery
Flutolanil Benzene None Amide 323.3 Fungicide
  • Cyclobutane vs. However, cyclopropane’s strain can enhance reactivity in targeted bond-forming reactions .
  • Amine vs.

Electronic and Steric Effects

  • Trifluoromethyl Group : Present in all compared compounds, this group enhances hydrophobicity and electron-deficient aromatic systems, improving membrane permeability and resistance to oxidative metabolism .
  • Fluorine vs.

Research Implications

  • Docking Studies : Compounds with trifluoromethyl groups and rigid amine moieties (e.g., cyclobutanamine) may exhibit enhanced enrichment factors in virtual screening, as seen in Glide docking software evaluations .

Biological Activity

N-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}cyclobutanamine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12_{12}H13_{13}F4_{4}N
  • Molecular Weight : 247.23 g/mol
  • CAS Number : 1556536-59-4
  • Physical State : Solid
  • Boiling Point : Not specified

1. Anticancer Activity

Recent studies have indicated that derivatives of cyclobutanamine exhibit anticancer properties. For instance, compounds structurally related to this compound have shown moderate to potent antineoplastic activity against various cancer cell lines.

CompoundCell LineIC50_{50} (µM)Activity
Compound AHT-29 (Colon)10.5Moderate
Compound BTK-10 (Kidney)8.2Potent

These findings suggest that modifications in the trifluoromethyl group can enhance the anticancer efficacy of cyclobutanamine derivatives .

2. Antidiabetic Activity

Another area of research focuses on the compound's potential as an antidiabetic agent. In vitro assays have demonstrated that certain derivatives can inhibit key enzymes involved in carbohydrate metabolism.

CompoundTarget EnzymeIC50_{50} (µM)Percent Inhibition at 500 µM
S,S,R-5Alpha-Amylase4.5878.85%
S,S,R-5PTP-1B0.9188.35%

The results indicate that these compounds not only inhibit enzyme activity but also show promise in managing blood glucose levels .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes like alpha-amylase and PTP-1B, which are critical in glucose metabolism.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence suggests that certain analogs promote apoptosis in malignant cells through mitochondrial pathways .

Case Study 1: Anticancer Efficacy

A study involving a series of cyclobutanamine derivatives demonstrated significant cytotoxicity against various cancer cell lines. The most potent derivative exhibited an IC50_{50} value of 6 µM against breast cancer cells, indicating its potential as a lead compound for further development .

Case Study 2: Antidiabetic Effects

In another study, a derivative was tested for its ability to lower blood glucose levels in diabetic mice models. The compound resulted in a significant reduction in fasting blood glucose levels by approximately 30% compared to the control group after four weeks of treatment .

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